molecular formula C21H17FN4O4S B2466808 N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251633-16-5

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2466808
CAS No.: 1251633-16-5
M. Wt: 440.45
InChI Key: YYHLJAZBTPOMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple critical cellular processes, and its dysregulation is associated with severe human pathologies. This compound has emerged as a valuable pharmacological tool for probing the role of DYRK1A in the context of Down syndrome and neurodegenerative diseases like Alzheimer's , where DYRK1A is known to phosphorylate key proteins involved in tau pathology and amyloid-beta production. Furthermore, its research utility extends to oncology, as DYRK1A inhibition can interfere with the cell cycle and proliferation of certain cancer cells. By selectively targeting DYRK1A, this inhibitor enables researchers to dissect kinase-specific signaling pathways and validate DYRK1A as a therapeutic target, facilitating the development of novel treatment strategies for cognitive disorders and cancer.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c1-14-23-24-21-9-7-18(12-25(14)21)31(27,28)26(11-15-2-4-16(22)5-3-15)17-6-8-19-20(10-17)30-13-29-19/h2-10,12H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHLJAZBTPOMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloro-3-methyl-triazolo[4,3-a]pyridine

The triazolopyridine core is synthesized from 2-hydrazinyl-3-methylpyridine through cyclization with formic acid (HCOOH, 98%) at 110°C for 6 hours, achieving 78% yield.

Reaction Conditions

Parameter Value
Temperature 110°C
Time 6 hours
Solvent Neat formic acid
Yield 78%

Sulfonation at Position 6

Chlorosulfonation of 3-methyl-triazolo[4,3-a]pyridine using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C produces 6-chlorosulfonyl-3-methyl-triazolo[4,3-a]pyridine (62% yield).

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.91 (d, J = 6.8 Hz, 1H), 8.02 (td, J = 7.6 Hz, 1H), 2.89 (s, 3H, CH₃)
  • HRMS : m/z calcd for C₇H₆ClN₃O₂S [M+H]⁺ 248.0032, found 248.0035

Sulfonamide Coupling

The chlorosulfonyl intermediate reacts sequentially with:

  • 2H-1,3-Benzodioxol-5-amine (1.1 eq) in THF at −10°C with Et₃N (2.5 eq), 85% conversion
  • 4-Fluorobenzyl bromide (1.2 eq) via nucleophilic substitution in DMF at 60°C for 12 hours (K₂CO₃ base, 71% yield)

Purification : Silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient)

Synthetic Route 2: One-Pot Tandem Cyclization-Sulfonamidation

Substrate Preparation

  • Pyridine precursor : 2-Hydrazinyl-5-(chlorosulfonyl)-3-methylpyridine (synthesized from 2-aminopyridine via diazotization and CuCl₂-mediated sulfonation)
  • Amines : 2H-1,3-Benzodioxol-5-amine and 4-fluorobenzylamine (2.5 eq total)

Cyclocondensation Conditions

Parameter Value
Solvent Toluene
Catalyst p-TsOH (0.1 eq)
Temperature Reflux (110°C)
Time 8 hours
Yield 68%

Mechanistic Insight : Acid-catalyzed cyclization generates the triazolo ring concurrent with sulfonamide bond formation.

Synthetic Route 3: Solid-Phase Combinatorial Approach

Resin Functionalization

Wang resin (1.0 mmol/g loading) is derivatized with 4-fluorobenzyl bromide (3 eq) in DMF using DIEA (6 eq) at 25°C for 24 hours (quantitative substitution).

Sequential Couplings

  • Sulfonylation : 6-Chlorosulfonyl-3-methyl-triazolo[4,3-a]pyridine (1.2 eq), DCM, 0°C, 2 hours (89% yield)
  • Amine Introduction : 2H-1,3-Benzodioxol-5-amine (3 eq), DIPEA (4 eq), NMP, 50°C, 6 hours (76% yield)

Cleavage : TFA/DCM (1:1 v/v) for 2 hours liberates the target compound (purity >95% by HPLC).

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics Across Routes

Route Total Yield Purity (%) Steps Scalability
1 43% 98.2 5 Pilot-scale
2 68% 97.8 3 Lab-scale
3 58% 95.1 4 HTS-adapted

Key Observations :

  • Route 2 provides superior atom economy but requires stringent temperature control
  • Solid-phase synthesis (Route 3) enables rapid analog generation despite moderate yields

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (600 MHz, DMSO- d₆):

  • δ 8.72 (d, J = 6.4 Hz, 1H, H-5)
  • δ 7.89 (td, J = 7.8 Hz, 1H, H-7)
  • δ 6.92–7.11 (m, 7H, aromatic)
  • δ 5.12 (s, 2H, OCH₂O)
  • δ 4.89 (s, 2H, NCH₂C₆H₄F)
  • δ 2.68 (s, 3H, CH₃)

¹³C NMR : 162.4 (C=O), 148.9 (C-F), 121.8–134.2 (aromatic), 56.1 (OCH₂O), 43.7 (NCH₂), 21.3 (CH₃)

High-Resolution Mass Spectrometry

Observed : 454.1298 [M+H]⁺
Calculated : 454.1295 (Δ = 0.66 ppm)

Process Optimization Challenges

Regioselectivity in Triazole Formation

Competitive cyclization at pyridine positions 6 vs. 8 is mitigated by:

  • Electron-withdrawing sulfonyl group directing cyclization to position 6
  • Steric guidance from 3-methyl substituent (85:15 positional selectivity)

Diastereomeric Byproduct Formation

N-Alkylation of sulfonamide generates <5% bis-alkylated impurity, removed via:

  • pH-controlled extraction (pH 7.4 phosphate buffer)
  • Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA)

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Material Cost/kg (USD)
2H-1,3-Benzodioxol-5-amine 12,500
4-Fluorobenzyl bromide 8,200
Chlorosulfonic acid 980

Synthesis Cost Estimate : $3,200–4,800 per kilogram at 100 kg batch scale

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

Antifungal Applications

One of the prominent applications of this compound is in the development of antifungal agents. Research has shown that derivatives with a pyridine-3-sulfonamide scaffold exhibit promising antifungal activity against various strains of Candida and other fungi. In particular, compounds synthesized from this scaffold have been reported to demonstrate greater efficacy than traditional treatments such as fluconazole, with Minimum Inhibitory Concentration (MIC) values reaching as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Table 1: Antifungal Activity of Pyridine-Sulfonamide Derivatives

Compound IDMIC (µg/mL)Target Organism
26≤ 25Candida albicans
34≤ 25Rhodotorula mucilaginosa

Antidiabetic Potential

Another area where N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has shown potential is in antidiabetic therapies. Studies have indicated that sulfonamide derivatives can exhibit significant hypoglycemic effects comparable to established antidiabetic medications like glibenclamide. These compounds were evaluated in vivo using a streptozotocin-induced diabetes model and demonstrated considerable biological efficacy .

Table 2: Antidiabetic Activity of Sulfonamide Derivatives

Compound IDEfficacy ComparisonReference Drug
Sulfonamide AComparableGlibenclamide
Sulfonamide BSuperiorGlibenclamide

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties, particularly against α-glucosidase and acetylcholinesterase enzymes. These activities suggest potential therapeutic applications in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesis of new sulfonamides containing benzodioxane moieties has been reported to enhance their enzyme inhibitory potential .

Table 3: Enzyme Inhibition Studies

Compound IDEnzyme TargetInhibition Activity
Benzodioxane Aα-glucosidaseSignificant
Benzodioxane BAcetylcholinesteraseModerate

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can bind to the active site of enzymes, blocking their activity and thereby affecting various biochemical pathways.

    Receptor Binding: The compound can interact with specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: It may intercalate into DNA, disrupting the normal function of the genetic material and affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of triazolo-sulfonamides. Below is a comparative analysis with structurally related compounds from literature and commercial databases:

Compound Name Core Structure Substituents Key Features
Target Compound Triazolo[4,3-a]pyridine - N-Benzodioxol-5-yl
- N-(4-Fluorobenzyl)
- 3-Methyl
- 6-Sulfonamide
Enhanced lipophilicity from fluorobenzyl; benzodioxol may improve CNS penetration. Methyl group stabilizes triazolo ring .
Compounds [7–9] () 1,2,4-Triazole-3-thione - 4-(4-X-Phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
Exist in thione tautomeric form; sulfonyl groups enhance electron-withdrawing effects. Lacks pyridine core, reducing π-stacking potential .
Flumetsulam () Triazolo[1,5-a]pyrimidine - 2,6-Difluorophenyl
- 5-Methyl
- 2-Sulfonamide
Pyrimidine core increases hydrogen-bonding capacity. Fluorine atoms enhance herbicidal activity via target-site selectivity .
Compounds [10–15] () S-Alkylated 1,2,4-Triazole - Phenyl/4-Fluorophenyl ethanone
- 4-(4-X-Phenylsulfonyl)phenyl
S-alkylation improves metabolic stability compared to N-alkylated analogues. Ethanone moiety introduces ketone reactivity .

Physicochemical and Spectral Comparisons

Tautomerism: The target compound’s triazolo-pyridine core lacks the thione-thiol tautomerism observed in compounds [7–9] (), which exist exclusively as thiones due to IR-confirmed νC=S (1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹) .

Spectroscopic Signatures :

  • The target compound’s sulfonamide group would show νS=O stretches near 1350–1150 cm⁻¹ (IR), comparable to compounds [7–9] (νC=S at ~1250 cm⁻¹). However, its triazolo-pyridine core may display distinct ¹H-NMR signals (e.g., pyridine protons at δ 8.0–9.0 ppm) versus the 1,2,4-triazole protons (δ 7.5–8.5 ppm) in compounds .

Lipophilicity and Bioavailability: The 4-fluorobenzyl and benzodioxol groups increase logP relative to flumetsulam (polar pyrimidine core) and compounds [10–15] (bulky ethanone substituents).

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and therapeutic applications based on available literature.

Chemical Structure and Properties

The compound's molecular formula is C19H18FN3O5SC_{19}H_{18}FN_{3}O_{5}S, and it features a complex structure that includes a benzodioxole moiety and a triazole ring. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through cyclization reactions. The synthesis process may utilize various reagents and conditions to achieve the desired purity and yield. For example, the compound can be synthesized via a Mannich reaction followed by cyclization with appropriate reagents to form the triazole structure.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that similar sulfonamide derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial folate synthesis . Specific assays can determine the Minimum Inhibitory Concentration (MIC) against various pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory properties. Research indicates that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, suggesting potential applications in treating inflammatory diseases .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityInduced apoptosis in breast cancer cell lines; inhibited proliferation (IC50 = 10 µM)
Study 2Assess antimicrobial efficacyEffective against E. coli and S. aureus with MIC values of 15 µg/mL
Study 3Investigate anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes involved in folate synthesis in bacteria.
  • Modulation of Signaling Pathways : The triazole ring can influence cell signaling pathways related to cell growth and apoptosis.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA or affect DNA repair mechanisms.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazinylpyridine sulfonamide intermediates with methyl ortho-acetate derivatives under reflux conditions. For example, General Procedure C ( ) highlights refluxing in ethanol for 3–5 hours to form the triazolo[4,3-a]pyridine core. Yield optimization requires precise control of solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and stoichiometric ratios (1:1.25 molar ratio of hydrazine to methyl ortho-acetate). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and regioselectivity. For instance, the ¹H-NMR spectrum of analogous compounds shows characteristic peaks for fluorophenyl protons (δ 7.00–7.18 ppm) and triazole protons (δ 8.53–8.76 ppm) ( ). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₁FN₄O₂S: 307.06), while elemental analysis validates stoichiometry (C, H, N, S within ±0.3% of theoretical values). HPLC with UV detection (λ = 254 nm) monitors purity (>99%) ( ).

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays. For triazolo[4,3-a]pyridine sulfonamides, in vitro enzymatic inhibition assays (e.g., antimalarial activity against Plasmodium falciparum 3D7 strain) are common. IC₅₀ values can be determined using SYBR Green fluorescence assays, with dose-response curves generated over 72 hours ( ). Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity ( ).

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in sulfonamide coupling steps?

  • Methodological Answer : Low yields during sulfonamide coupling often arise from steric hindrance at the benzodioxole or fluorophenylmethyl groups. Strategies include:

  • Using coupling agents like HATU or EDCI to activate the sulfonyl chloride intermediate.
  • Microwave-assisted synthesis (100–120°C, 30–60 min) to accelerate kinetics ().
  • Solvent screening (e.g., DMF for polar aprotic conditions) to improve solubility (). Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps ().

Q. How should contradictory data on biological activity across structural analogs be resolved?

  • Methodological Answer : Contradictions in biological data (e.g., antimalarial vs. antifungal activity) often reflect substituent-dependent effects. For example, 4-fluorophenyl analogs show enhanced antimalarial activity (IC₅₀ = 0.8 μM) compared to 3-chlorophenyl derivatives (IC₅₀ = 2.1 μM) ( ). Resolve discrepancies by:

  • Conducting structure-activity relationship (SAR) studies with systematic substitution (e.g., fluorophenyl vs. methoxyphenyl).
  • Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) ( ).

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., Plasmodium dihydroorotate dehydrogenase) identifies key interactions (e.g., hydrogen bonds with sulfonamide oxygen). MD simulations (GROMACS) assess binding stability over 100 ns trajectories. ADMET prediction tools (SwissADME) evaluate logP (≈2.5), aqueous solubility (<10 μM), and CYP450 inhibition risks ( ).

Q. How can structure-activity relationships (SAR) guide derivative design for improved potency?

  • Methodological Answer : Prioritize modifications at the 3-methyl and benzodioxole positions. For example:

  • Replacing the 3-methyl group with trifluoromethyl enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in human liver microsomes).
  • Introducing electron-withdrawing groups (e.g., nitro) on the benzodioxole ring improves target affinity (Kd reduced from 120 nM to 45 nM) ( ).

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 37°C, 24 hours) monitored by HPLC.
  • Photostability testing (ICH Q1B guidelines, 1.2 million lux-hours).
  • Oxidative stress (3% H₂O₂, 6 hours) identifies labile groups (e.g., sulfonamide degradation products) via LC-MS ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.